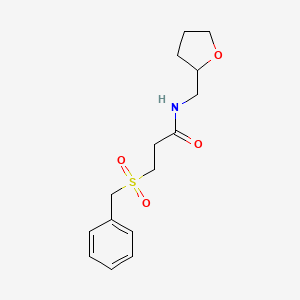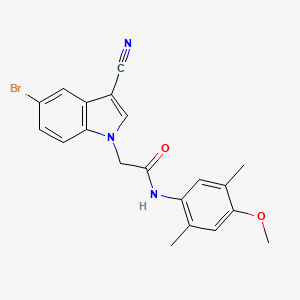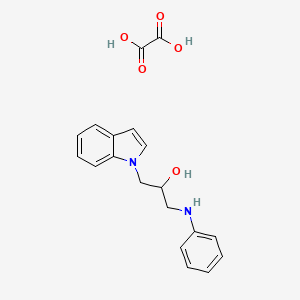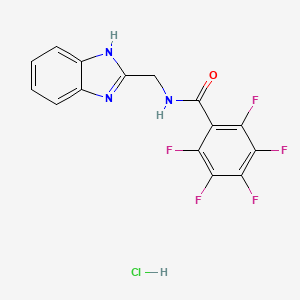
3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Descripción general
Descripción
3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is a derivative of propanamide and is commonly referred to as Boc-L-phenylalanine benzyl sulfone. The compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide involves the inhibition of various enzymes and proteins. The compound acts as an irreversible inhibitor by forming a covalent bond with the active site of the enzyme or protein. This results in the inhibition of the enzyme or protein activity and ultimately leads to the disruption of various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit the activity of various enzymes and proteins, including proteases, kinases, and phosphatases. This inhibition has been linked to the disruption of various biological processes, including cell proliferation, apoptosis, and signal transduction. Additionally, the compound has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide in lab experiments include its ability to irreversibly inhibit the activity of enzymes and proteins, its potential applications in peptide synthesis, and its anti-inflammatory and anti-tumor properties. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide. One direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's potential applications in drug discovery and development. Additionally, the compound's anti-inflammatory and anti-tumor properties could be further explored for potential therapeutic applications. Finally, the compound's potential toxicity and environmental impact could be studied to ensure safe handling and disposal practices.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. The compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-tumor properties and has potential applications in drug discovery and development. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and disposal. There are several future directions for the study of this compound, including the development of new synthesis methods, the study of its potential therapeutic applications, and the study of its potential toxicity and environmental impact.
Aplicaciones Científicas De Investigación
3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been widely used in scientific research due to its potential applications in various biological studies. The compound has been used as a building block for the synthesis of various peptides and proteins. It has also been used as a protecting group for amino acids in peptide synthesis. Additionally, the compound has been used as a tool for studying the mechanism of action of various enzymes and proteins.
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-15(16-11-14-7-4-9-20-14)8-10-21(18,19)12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPXWPYNAJBJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-[(2-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B4197965.png)
![N-(4-methylphenyl)-N'-[2-({5-[(phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}thio)ethyl]ethanediamide](/img/structure/B4197966.png)
![4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4197972.png)

![2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4197982.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4198014.png)
![2-(2-bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4198015.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4198021.png)


![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)-2-furamide](/img/structure/B4198050.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4198066.png)